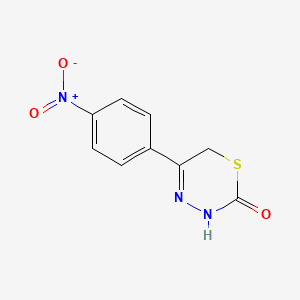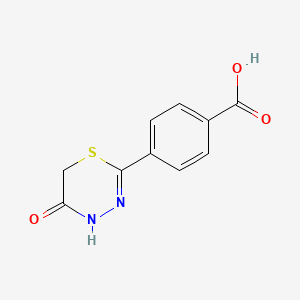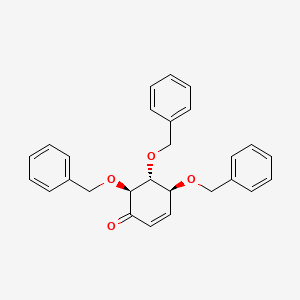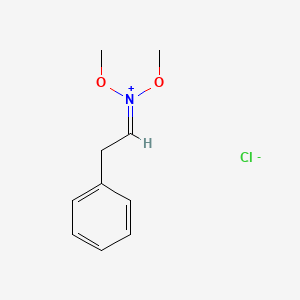
N,N-Dimethoxy-2-phenylethan-1-iminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethoxy-2-phenylethan-1-iminium chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an iminium ion, which is a positively charged nitrogen atom double-bonded to a carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethoxy-2-phenylethan-1-iminium chloride typically involves the reaction of 2-phenylethan-1-amine with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate imine, which is then methylated to form the final iminium chloride product. The reaction conditions generally include:
Reagents: 2-phenylethan-1-amine, formaldehyde, hydrochloric acid, and methanol.
Conditions: The reaction is carried out at room temperature with stirring, and the product is isolated by precipitation with an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions
N,N-Dimethoxy-2-phenylethan-1-iminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iminium ion back to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the iminium carbon, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like cyanide, thiols, and amines can react with the iminium ion under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted phenylethylamines, oxides, and various derivatives depending on the nucleophile used in substitution reactions.
科学的研究の応用
N,N-Dimethoxy-2-phenylethan-1-iminium chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-Dimethoxy-2-phenylethan-1-iminium chloride involves its reactivity as an electrophile. The iminium ion can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
Similar Compounds
1,1-Dimethoxy-2-phenylethane: This compound is structurally similar but lacks the iminium ion, making it less reactive in certain types of reactions.
Phenylacetaldehyde dimethyl acetal: Another related compound with different reactivity due to the absence of the iminium ion.
Uniqueness
N,N-Dimethoxy-2-phenylethan-1-iminium chloride is unique due to the presence of the iminium ion, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
特性
CAS番号 |
85153-58-8 |
|---|---|
分子式 |
C10H14ClNO2 |
分子量 |
215.67 g/mol |
IUPAC名 |
dimethoxy(2-phenylethylidene)azanium;chloride |
InChI |
InChI=1S/C10H14NO2.ClH/c1-12-11(13-2)9-8-10-6-4-3-5-7-10;/h3-7,9H,8H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
XAIVYTPJZMEULF-UHFFFAOYSA-M |
異性体SMILES |
CO/[N+](=C\CC1=CC=CC=C1)/OC.[Cl-] |
正規SMILES |
CO[N+](=CCC1=CC=CC=C1)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


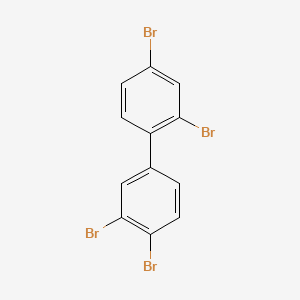
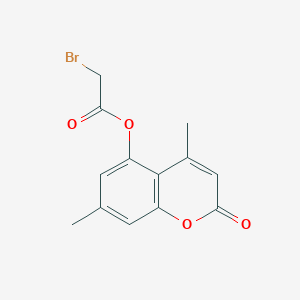
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one](/img/structure/B14412030.png)
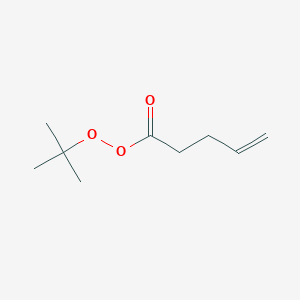
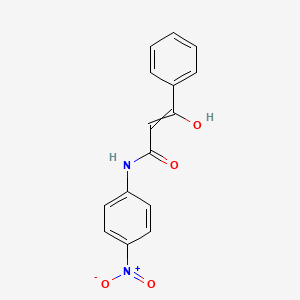
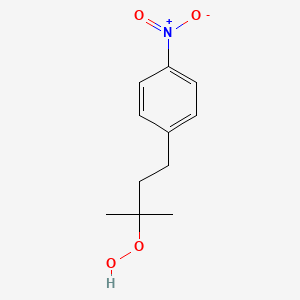
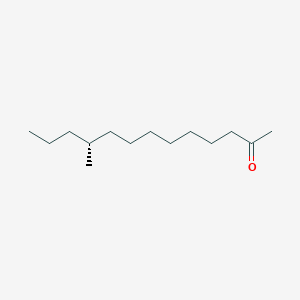
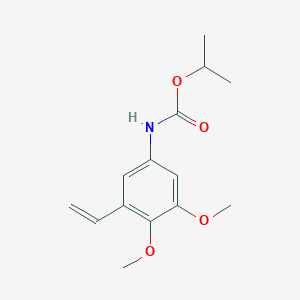
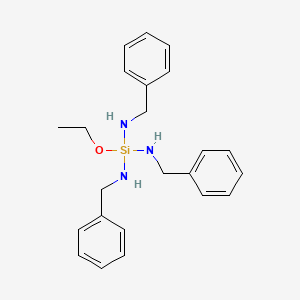
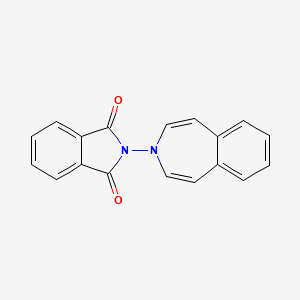
![6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14412074.png)
